5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine: is a complex organic compound that features a brominated pyrimidine ring and a piperidine moiety linked through an ether bond to a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a sulfonyl group derived from 2-methoxybenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Bromination of Pyrimidine: The pyrimidine ring is brominated using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Coupling Reaction: The brominated pyrimidine is then coupled with the piperidine intermediate through an etherification reaction, often facilitated by a coupling agent like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxybenzenesulfonyl group can participate in oxidation reactions, potentially forming sulfone derivatives. Reduction reactions can also occur, particularly at the sulfonyl group, leading to sulfinic or sulfenic acids.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfinic or sulfenic acids.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of brominated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the piperidine moiety suggests possible applications in the development of drugs targeting neurological pathways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine would depend on its specific application. Generally, the bromine atom and the sulfonyl group can interact with various molecular targets, potentially inhibiting or modifying enzyme activity. The piperidine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Shares the methoxybenzenesulfonyl group but lacks the piperidine and pyrimidine components.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar pyrimidine structure but with a piperazine ring instead of a piperidine ring.
2-(5-Bromo-2-methoxyphenyl)benzofuran: Contains the brominated methoxyphenyl group but is structurally different due to the benzofuran moiety.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine lies in its combination of a brominated pyrimidine ring, a piperidine moiety, and a methoxybenzenesulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-bromo-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4S/c1-23-14-4-2-3-5-15(14)25(21,22)20-8-6-13(7-9-20)24-16-18-10-12(17)11-19-16/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJNDMMZLBDACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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